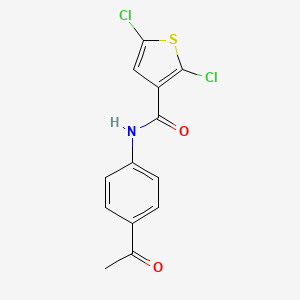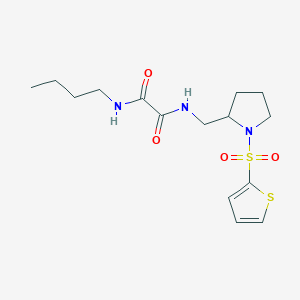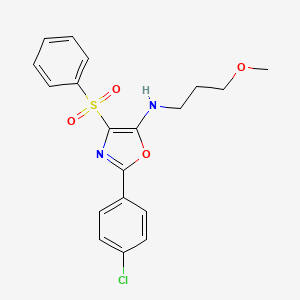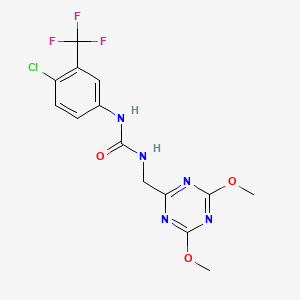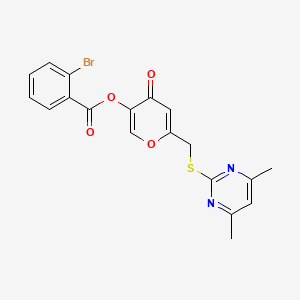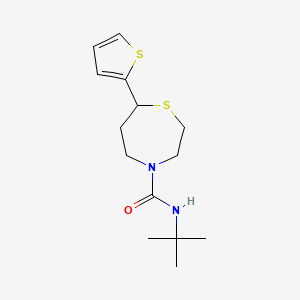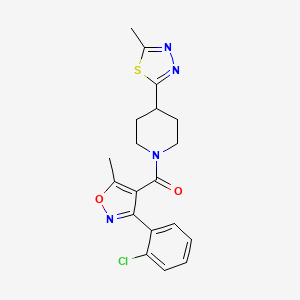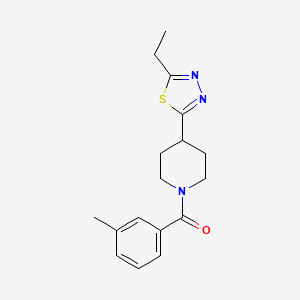
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound of interest is structurally related to heterocyclic compounds, which are known for their diverse chemical and biological properties. Research on similar compounds has focused on their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of related compounds has been achieved using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding reasonable overall yields (Zheng Rui, 2010).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to confirm the structure of similar compounds, revealing details about the molecular conformation, crystal system, and stabilizing interactions. For instance, a novel bioactive heterocycle was characterized, showing inter and intra-molecular hydrogen bonds contributing to the molecule's stability (S. Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds can be influenced by their structural features, leading to various chemical reactions. Studies have shown that compounds with thiadiazol rings can undergo reactions such as acetylation and chloroacetylation, demonstrating their versatile chemical reactivity (K. Joshi, V. N. Pathak, & Sharda Sharma, 1986).
Physical Properties Analysis
Spectroscopic methods, including IR, 1H NMR, and mass spectrometry, are crucial for characterizing the physical properties of similar compounds. These techniques provide detailed information on the molecular structure and help in identifying functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties of similar compounds can be explored through theoretical calculations and experimental evaluations. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the antibacterial activity and other chemical properties of related compounds (M. Shahana & A. Yardily, 2020).
科学的研究の応用
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of new pyridine derivatives, including compounds similar to "(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone", demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular and Antifungal Activities
- Another research explored the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which showed significant antitubercular and antifungal activities. These compounds were prepared by treating 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with appropriate α-haloaryl ketones, highlighting the versatility of thiadiazole derivatives in synthesizing bioactive compounds (Syed, Ramappa, & Alegaon, 2013).
Non-Ionic Surfactants and Microbiological Activities
- Research on the synthesis of non-ionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole showed that these novel scaffolds were synthesized from biologically active stearic acid. The synthesized compounds exhibited antimicrobial activities against gram-positive and gram-negative bacteria and fungi. This study suggests the potential application of these compounds in creating biodegradable non-ionic surfactants with antimicrobial properties (Abdelmajeid, Amine, & Hassan, 2017).
Anticancer Activity
- A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that some compounds exhibited good antimicrobial activity and might possess further research interest due to their bioactive potential. This indicates the broader applicability of these compounds beyond antimicrobial activities, potentially including anticancer applications (Mallesha & Mohana, 2014).
特性
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-15-18-19-16(22-15)13-7-9-20(10-8-13)17(21)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNHJQTAAOBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

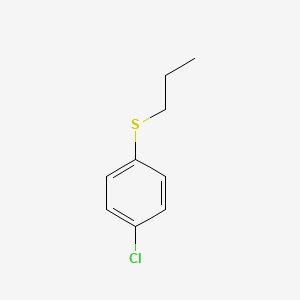
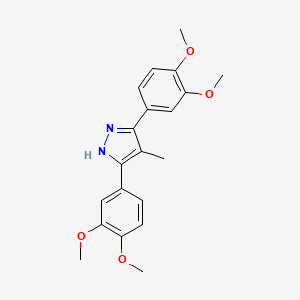
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
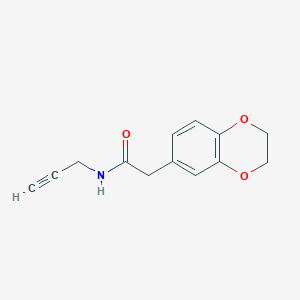
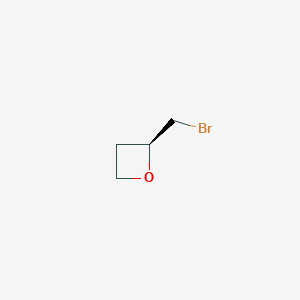
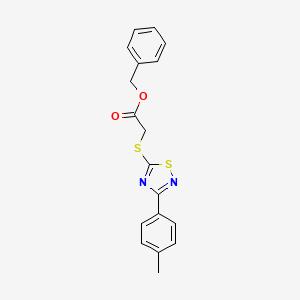
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
